UR-144 N-(5-chloropentyl) analog
Overview
Description
UR-144 N-(5-chloropentyl) analog: is a synthetic cannabinoid that is structurally similar to UR-144, with the addition of a chlorine atom on the terminal carbon of the alkyl group . This compound is known for its potent binding affinity to cannabinoid receptors, particularly the peripheral CB2 receptor . It is primarily used in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UR-144 N-(5-chloropentyl) analog involves the reaction of 1-(5-chloropentyl)-1H-indole-3-yl with 2,2,3,3-tetramethylcyclopropylmethanone . The reaction typically requires the use of organic solvents such as chloroform or deuterochloroform (CDCl3) and may involve conditions like heating and stirring to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: UR-144 N-(5-chloropentyl) analog undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom on the terminal carbon can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
UR-144 N-(5-chloropentyl) analog has several scientific research applications, including:
Mechanism of Action
UR-144 N-(5-chloropentyl) analog exerts its effects by binding to cannabinoid receptors, specifically the CB2 receptor with high affinity (Ki = 1.8 nM) and the CB1 receptor with lower affinity (Ki = 150 nM) . The binding of the compound to these receptors activates intracellular signaling pathways, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
UR-144: The parent compound, which lacks the chlorine atom on the terminal carbon.
XLR-11:
AB-PINACA: Another synthetic cannabinoid with a different structural framework but similar receptor binding properties.
Uniqueness: UR-144 N-(5-chloropentyl) analog is unique due to the presence of the chlorine atom, which may influence its binding affinity and selectivity for cannabinoid receptors. This structural modification can result in different pharmacological and toxicological profiles compared to other similar compounds .
Properties
IUPAC Name |
[1-(5-chloropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIOITGXSRFWIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014174 | |
Record name | [1-(5-Chloropentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445577-42-3 | |
Record name | UR-144 N-(5-chloropentyl) analog | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445577423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1-(5-Chloropentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UR-144 N-(5-CHLOROPENTYL) ANALOG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/120SQ2FIK4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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